8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a hydrazinyl group, a methyl group, and a phenethyl group attached to the purine core, which may impart unique chemical and biological properties.
Scientific Research Applications
“8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” could have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine derivative.
Functional Group Introduction: Introduce the hydrazinyl group through hydrazine derivatives.
Alkylation: Introduce the methyl and phenethyl groups via alkylation reactions using appropriate alkyl halides.
Purification: Purify the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Catalysts: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could modify the hydrazinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to a variety of substituted purine derivatives.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenethyl group.
3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the hydrazinyl group.
8-hydrazinyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group.
Uniqueness
The presence of the hydrazinyl, methyl, and phenethyl groups in “8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
8-hydrazinyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-11-10(12(21)17-14(19)22)20(13(16-11)18-15)8-7-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,18)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBWFWZWLUDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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